N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-14-6-2-3-9-17(14)19(24)22(13-21-11-5-10-18(21)23)16-8-4-7-15(20)12-16/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEGXZCHACOACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the chemoselective alkylation of tryptamine derivatives with 2-oxo-1-pyrrolidine compounds. This process is catalyzed by indium triflate (In(OTf)3) under mild conditions, resulting in good yields and high chemoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, to achieve the desired molecular structure .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in compounds with different functional groups replacing the original ones .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide exhibit significant antimicrobial activity. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial and fungal strains, often surpassing standard antibiotics in potency .
Anticancer Potential
Several studies have highlighted the anticancer properties of benzamide derivatives. The structural components of this compound may interact with specific cellular pathways involved in cancer progression. For example, compounds with similar structures have been found to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Neuroprotective Effects
The presence of the pyrrolidine ring is noteworthy as it has been associated with neuroprotective effects. In vitro studies suggest that such compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted on a series of benzamides demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Efficacy
In vitro testing on human breast cancer cell lines revealed that this compound induced significant apoptosis and cell cycle arrest at G0/G1 phase. The mechanism was linked to the downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to various biological effects. The compound’s stereochemistry and spatial orientation of substituents significantly influence its binding mode and biological profile .
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-methyl-N-((2-oxopyrrolidin-1-yl)methyl)benzamide:
Pyrrolidine-2-one derivatives: Compounds with similar pyrrolidine ring structures used in medicinal chemistry.
Uniqueness
N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide stands out due to its specific combination of a chlorophenyl group, a methyl group, and a pyrrolidine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Biological Activity
N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by a unique chemical structure that includes a 3-chlorophenyl group and a pyrrolidinone moiety. This compound has garnered interest in various biological research fields due to its potential therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.85 g/mol. The compound features:
- Chlorine atom : Enhances lipophilicity and biological activity.
- Pyrrolidinone moiety : Potentially contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may inhibit certain key pathways involved in cell proliferation, apoptosis, and inflammation. Preliminary studies suggest that it can modulate the activity of enzymes associated with cancer progression and inflammatory responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Modulation of signaling pathways |
The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, potentially through the activation of caspase pathways.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. Using the carrageenan-induced rat paw edema model, it demonstrated a significant reduction in inflammation:
| Dosage (mg/kg) | Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 50 | 70 |
These results suggest that this compound may inhibit pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cells, showing a dose-dependent response in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Mechanism : Research conducted by Pharmacology Reports indicated that this compound significantly inhibited the expression of COX-2 and TNF-alpha in macrophages, suggesting its potential as an anti-inflammatory agent .
- Enzyme Inhibition Studies : Another study explored its inhibitory effects on acetylcholinesterase (AChE) and urease, revealing moderate to strong inhibition, which could have implications for neuroprotective and antibacterial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, and how can purity be validated?
- Methodology : The compound can be synthesized via a two-step coupling reaction. First, react 3-chloroaniline with 2-methylbenzoyl chloride to form the primary benzamide intermediate. Subsequent alkylation with 2-oxopyrrolidin-1-ylmethyl chloride under basic conditions (e.g., NaH/DMF) yields the target compound. Purity validation requires a combination of techniques:
- HPLC with UV detection (λ = 254 nm) for quantification.
- 1H/13C NMR to confirm structural integrity (e.g., absence of unreacted amine or chloride peaks) .
- Mass spectrometry (ESI-MS) to verify molecular ion peaks and isotopic patterns .
Q. How should researchers design crystallographic studies to resolve the compound’s 3D structure?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key considerations:
- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Collect high-resolution data (≤ 0.8 Å) to resolve electron density for the chlorophenyl and pyrrolidinone moieties.
- Validate thermal parameters (B-factors) to confirm absence of disorder in the methyl-pyrrolidinone group .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC50 variability in P2X7 receptor assays) be reconciled?
- Methodology : Discrepancies may arise from species-specific receptor affinities or assay conditions. For example:
- Human vs. rodent receptors : Test the compound against recombinant human P2X7 (IC50 ~18 nM) and rat P2X7 (IC50 ~980 nM) using calcium flux assays. Cross-validate with YO-PRO-1 uptake to confirm membrane permeability differences .
- Buffer optimization : Include divalent cations (e.g., 2 mM Ca²⁺) to stabilize receptor conformations and reduce false negatives .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling :
- Dock the compound into P2X7 receptor homology models (PDB: 5UUL) to assess binding affinity.
- Use SwissADME to predict logP (≈3.2), solubility (≈50 µM), and CYP450 interactions.
- Validate predictions with in vitro metabolic stability assays (e.g., human liver microsomes) .
Q. How can researchers address low yield in alkylation steps during synthesis?
- Methodology : Optimize reaction parameters:
- Temperature : Conduct alkylation at 0–5°C to minimize side reactions (e.g., over-alkylation).
- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Purification : Employ flash chromatography (SiO₂, hexane/EtOAc gradient) to isolate the product from unreacted intermediates .
Q. What in vivo models are appropriate for evaluating anti-inflammatory efficacy?
- Methodology : Use carrageenan-induced paw edema (acute inflammation) and collagen-induced arthritis (chronic inflammation) models:
- Administer the compound orally (10–30 mg/kg) and measure cytokine levels (e.g., IL-6 via ELISA).
- For neuropathic pain, assess mechanical allodynia in L5 spinal nerve ligation models. Note: Therapeutic reversibility may require higher doses due to blood-brain barrier penetration limitations .
Data Analysis and Contradiction Resolution
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be addressed?
- Methodology :
- Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian 16, B3LYP/6-31G*).
- Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent aggregation .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Test hydrolytic stability in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Use PPE (gloves, goggles) due to potential irritancy (refer to GHS hazard data for structurally similar benzamides).
- Avoid inhalation of fine powders; handle in a fume hood.
- Dispose of waste via incineration (≥ 800°C) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
